2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate

説明

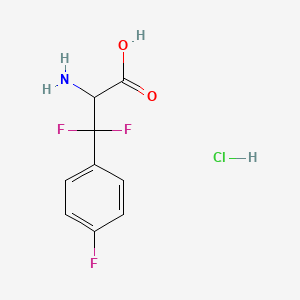

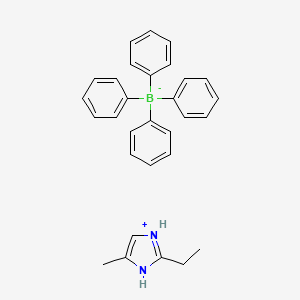

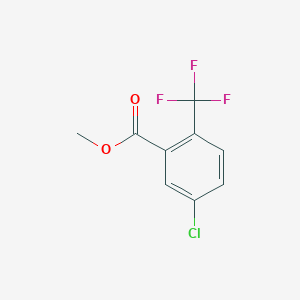

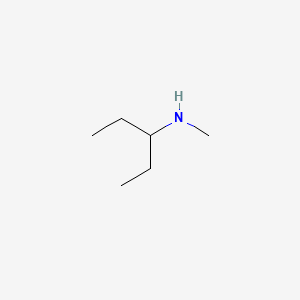

2-Ethyl-4-methyl-1H-imidazol-3-ium is a five-membered heterocyclic compound that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of 2-Ethyl-4-methyl-1H-imidazol-3-ium involves the reaction of 2-Et-4-Me-imidazole with BrCH 2 CH 2 Br in EtOH at 80 C overnight and several hours at 100 C . Ba(OH) 2 8H 2 O is added with ethanol and water and heated to dissolve .Molecular Structure Analysis

The unique structure of imidazole, containing two N atoms in a five-membered ring, permits it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . The C8 methyl group is close to coplanar with the imidazole ring .Chemical Reactions Analysis

The components of 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide are linked by N— H Br H—N hydrogen bonds into C(8) chains of alternating cations and anions propagating in the b-axis direction . These chains are cross-linked in the c-axis direction by weak C—H Br hydrogen bonds .Physical and Chemical Properties Analysis

2-Ethyl-4-methyl-1H-imidazol-3-ium has a melting point of 45℃, boiling point of 292-295℃, relative density of 0.975 (45℃), refractive index of 1.4995, and flash point of 137℃ .科学的研究の応用

Catalytic Applications : A study by Sajjadifar et al. (2013) outlines the use of a related ionic liquid, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, as a catalyst for the synthesis of dihydropyrimidinones. This demonstrates the potential of imidazolium compounds in facilitating chemical reactions under solvent-free conditions, contributing to green chemistry initiatives (Sajjadifar, Nezhad, & Darvishi, 2013).

Phase Transfer Catalysis : In another study by Kiasat, Ayashi, & Fallah-Mehrjardi (2013), a silica-bound 3-{2-[poly(ethylene glycol)]ethyl}-substituted 1-methyl-1H-imidazol-3-ium bromide was utilized as a phase-transfer catalyst for synthesizing β-hydroxynitriles from oxiranes. This illustrates the role of imidazolium derivatives in enhancing the efficiency and selectivity of chemical reactions in aqueous media (Kiasat, Ayashi, & Fallah-Mehrjardi, 2013).

Crystallography and Molecular Structure : A 2009 study by Chen et al. focused on a related compound, 1-carboxymethyl-2-ethyl-4-methyl-1H-imidazol-3-ium chloride monohydrate, examining its crystal structure and intermolecular interactions. Such studies are crucial in understanding the molecular geometry and potential applications of these compounds in materials science and molecular engineering (Chen, Luo, Lin, Qiu, & Xia, 2009).

Corrosion Inhibition : Deyab, Zaky, & Nessim (2017) explored the use of imidazolium tetrafluoroborates ionic liquids, including compounds similar to 2-Ethyl-4-methyl-1H-imidazol-3-ium tetraphenylborate, as corrosion inhibitors for carbon steel. This highlights the potential of imidazolium derivatives in industrial applications, particularly in protecting metals from corrosive environments (Deyab, Zaky, & Nessim, 2017).

Green Chemistry and Synthesis : A study by Sajjadifar & Mohammadi‐Aghdam (2017) demonstrated the use of an imidazolium chloride-based ionic liquid as a catalyst for the synthesis of quinoxaline and dihydropyridines derivatives. This research underscores the role of imidazolium salts in promoting eco-friendly and efficient synthetic methodologies (Sajjadifar & Mohammadi‐Aghdam, 2017).

作用機序

Target of Action

Imidazole derivatives have been implicated in proton-coupled electron-transfer processes .

Mode of Action

The unique structure of imidazole, containing two N atoms in a five-membered ring, permits it to accept a proton on one of its N atoms to form a cation and simultaneously deliver another proton from the other N atom to a suitable acceptor . This sort of shuttling action has been proposed as part of the catalytic mechanism of a number of enzymes .

Biochemical Pathways

The proton-conductivity properties of imidazole in the solid state where long hydrogen-bonded chains are present have been noted .

将来の方向性

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .

特性

IUPAC Name |

2-ethyl-5-methyl-1H-imidazol-3-ium;tetraphenylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXCLKUJANCYCI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=[NH+]C=C(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)

![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)